N-(3-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
CAS No.: 877649-61-1
Cat. No.: VC11873204
Molecular Formula: C16H12FN3O2
Molecular Weight: 297.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877649-61-1 |
|---|---|
| Molecular Formula | C16H12FN3O2 |
| Molecular Weight | 297.28 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
| Standard InChI | InChI=1S/C16H12FN3O2/c1-10-5-6-14-18-8-13(16(22)20(14)9-10)15(21)19-12-4-2-3-11(17)7-12/h2-9H,1H3,(H,19,21) |
| Standard InChI Key | JTWSJSISNRZARB-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=CC=C3)F)C=C1 |
| Canonical SMILES | CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=CC=C3)F)C=C1 |
Introduction
N-(3-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. It features a fluorophenyl group, a methyl group, and a carboxamide group attached to the pyrido[1,2-a]pyrimidine core. This compound is of interest in medicinal chemistry due to its potential pharmacological activities.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The process includes:
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Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
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Introduction of the Fluorophenyl Group: Achieved through nucleophilic aromatic substitution reactions.
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Addition of the Methyl Group: Often involves alkylation reactions.
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Formation of the Carboxamide Group: Typically done through amide bond formation reactions using carboxylic acid derivatives and amines.
Biological Activity
Research on similar pyrido[1,2-a]pyrimidine derivatives suggests potential biological activities, including:
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Anticancer Activity: Some derivatives have shown potential in cancer treatment by targeting specific signaling pathways involved in tumor growth.
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Anti-inflammatory Activity: The ability to inhibit inflammatory mediators suggests potential use in treating inflammatory diseases.
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Enzyme Inhibition: Interaction with enzymes like dipeptidyl peptidase IV (DPP-IV) could influence glucose metabolism and diabetes management.
Comparison with Similar Compounds
N-(3-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other pyrido[1,2-a]pyrimidine derivatives.
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